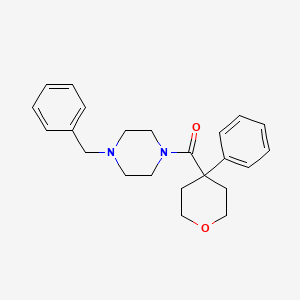

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

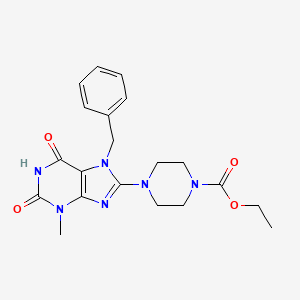

(4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

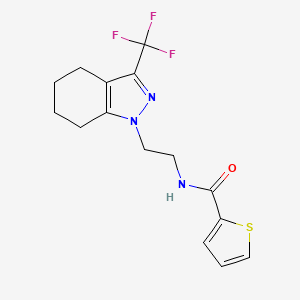

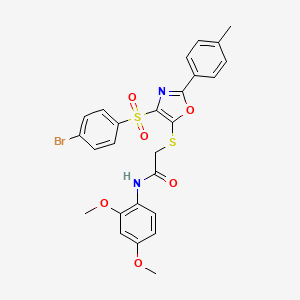

One notable application involves the synthesis of novel chemical entities with potential therapeutic properties. For instance, research has shown the development of novel pyrazole derivatives exhibiting significant anti-inflammatory activities. These compounds were synthesized through a series of reactions involving chalcones and hydrazine hydrates, demonstrating the utility of related structures in generating bioactive molecules (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Additionally, compounds bearing a benzotriazol-1-yl carboxamide scaffold have been prepared and tested for their inhibitory activities against enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showcasing the potential of similar structures in the development of enzyme inhibitors (Morera, Labar, Ortar, & Lambert, 2012).

Antifungal Applications

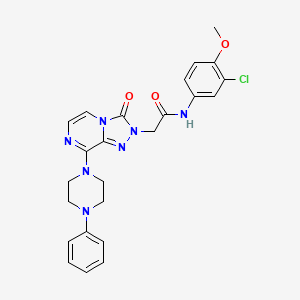

The synthesis of novel methanone derivatives has also been explored for their antifungal properties, with certain substituents enhancing the antifungal activity of these compounds. This suggests that the structural modification of methanone derivatives, including those similar to (4-benzylpiperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, could lead to potent antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Central Nervous System Receptors

Research into central nervous system (CNS) receptors has also benefited from the synthesis of related compounds. A novel synthesis route for (1-benzylpiperazin-2-yl)methanols starting from (S)-serine led to ligands showing affinity for CNS receptors, indicating the potential for similar compounds to serve as scaffolds for CNS-targeted drug discovery (Beduerftig, Weigl, & Wünsch, 2001).

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine is the serotonin type 3 (5-HT3) receptor . This receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, stimulating research interest for novel therapeutic targets such as anxiety, depression, nociception, and cognitive function .

Mode of Action

1-Benzyl-4-(4-Phenyloxane-4-Carbonyl)Piperazine, also known as QCF-3, acts as a 5-HT3 receptor antagonist . It interacts with the 5-HT3 receptors, blocking the action of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Biochemical Pathways

The compound’s interaction with the 5-HT3 receptor affects the serotonin pathway. It enhances the antidepressant action of fluoxetine and bupropion . It also potentiates the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reverses reserpine-induced hypothermia in rats .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.

Result of Action

The compound exhibits an antidepressant-like effect in rodent behavioral models of depression . Acute and chronic treatment with QCF-3 showed an initial antidepressant-like effect in the forced swim test (FST) and tail suspension test (TST) in mice . Chronic QCF-3 treatment also attenuated behavioral anomalies in olfactory bulbectomized rats .

Propriétés

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-22(23(11-17-27-18-12-23)21-9-5-2-6-10-21)25-15-13-24(14-16-25)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISLOWIUOWQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![6-Tert-butyl-2-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)

![N-butyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2891515.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)